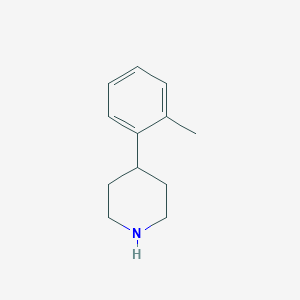
4-(2-Methylphenyl)piperidine
Overview
Description
4-(2-Methylphenyl)piperidine is an organic compound with the molecular formula C12H17N. It consists of a piperidine ring substituted with a 2-methylphenyl group at the 4-position. This compound is part of the piperidine family, which is known for its wide range of applications in pharmaceuticals, agrochemicals, and organic synthesis.
Mechanism of Action
Target of Action
4-(2-Methylphenyl)piperidine is a derivative of piperidine, a six-membered heterocyclic amine . Piperidine derivatives are known to interact with various targets, including the muscarinic M1 receptor . The muscarinic M1 receptor is a G protein-coupled receptor involved in various physiological functions, including learning and memory.
Mode of Action
It’s suggested that it might interact with an “ectopic” site on the muscarinic m1 receptor . This interaction could potentially alter the receptor’s activity, leading to changes in downstream signaling pathways.
Biochemical Pathways
Piperidine derivatives are known to influence various signaling molecules and pathways . For instance, they can regulate cell cycle proteins, anti-apoptotic proteins, and various proinflammatory cytokines .
Pharmacokinetics
Piperidine derivatives are generally known for their ability to modify physicochemical parameters and obtain optimal adme/tox results for drug candidates .
Result of Action
Piperidine derivatives have been associated with various physiological activities, including antioxidant, anti-apoptotic, anti-inflammatory, and bioavailability enhancing abilities .
Biochemical Analysis
Biochemical Properties
4-(2-Methylphenyl)piperidine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in neurotransmitter metabolism, such as monoamine oxidase . This inhibition can lead to increased levels of neurotransmitters like serotonin and dopamine, which are essential for mood regulation and cognitive functions. Additionally, this compound can bind to specific receptors in the central nervous system, modulating their activity and influencing neuronal signaling .
Cellular Effects
This compound affects various types of cells and cellular processes. In neuronal cells, it can enhance neurotransmitter release and uptake, thereby influencing synaptic transmission and plasticity . This compound also impacts cell signaling pathways, such as the cAMP-PKA pathway, which plays a vital role in regulating cellular metabolism, gene expression, and cell survival . Furthermore, this compound has been observed to alter gene expression patterns, leading to changes in the production of proteins involved in cell growth, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with various biomolecules. It can act as an enzyme inhibitor, particularly targeting monoamine oxidase, which results in increased neurotransmitter levels . Additionally, this compound can modulate receptor activity by binding to specific sites on neurotransmitter receptors, altering their conformation and function . These interactions lead to changes in intracellular signaling cascades, ultimately affecting gene expression and cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function . Studies have shown that this compound remains stable under controlled conditions, but its activity may decrease over extended periods due to degradation . Long-term exposure to this compound can lead to sustained changes in cellular metabolism and gene expression, potentially resulting in altered cell function and viability .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can enhance cognitive functions and mood by increasing neurotransmitter levels . At higher doses, it may exhibit toxic or adverse effects, such as neurotoxicity and behavioral changes . Threshold effects have been observed, where a specific dosage range produces optimal therapeutic benefits without significant side effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by liver enzymes, including cytochrome P450 isoforms . These enzymes facilitate the oxidation and subsequent conjugation of the compound, leading to its excretion from the body . The metabolic flux and levels of metabolites can be influenced by factors such as enzyme activity, cofactor availability, and genetic variations .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins that facilitate its uptake and localization . The compound’s distribution is influenced by factors such as tissue permeability, blood-brain barrier penetration, and binding affinity to plasma proteins . These interactions determine its accumulation and localization within different cellular compartments .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, the compound may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism . Additionally, its presence in the nucleus can affect gene expression and chromatin structure .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methylphenyl)piperidine typically involves the reaction of 2-methylphenylmagnesium bromide with piperidine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the Grignard reagent. The reaction mixture is usually refluxed for several hours, followed by the addition of an acid to neutralize the reaction mixture and isolate the product.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-(2-Methylphenyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as secondary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic substitution reactions typically use reagents like nitric acid, halogens, and sulfuric acid under controlled conditions.
Major Products Formed
Oxidation: N-oxides and other oxidized derivatives.
Reduction: Secondary amines.
Substitution: Nitro, halogen, and sulfonyl derivatives.
Scientific Research Applications
4-(2-Methylphenyl)piperidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
Piperidine: The parent compound, which lacks the 2-methylphenyl substitution.
4-Phenylpiperidine: Similar structure but without the methyl group on the phenyl ring.
4-(2-Chlorophenyl)piperidine: Similar structure with a chlorine atom instead of a methyl group.
Uniqueness
4-(2-Methylphenyl)piperidine is unique due to the presence of the 2-methylphenyl group, which can influence its chemical reactivity and biological activity. This substitution can enhance its lipophilicity, potentially improving its ability to cross biological membranes and interact with molecular targets.
Properties
IUPAC Name |
4-(2-methylphenyl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N/c1-10-4-2-3-5-12(10)11-6-8-13-9-7-11/h2-5,11,13H,6-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICRCMOXGEJQDSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00465019 | |
| Record name | 4-(2-methylphenyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00465019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
630116-52-8 | |
| Record name | 4-(2-methylphenyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00465019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


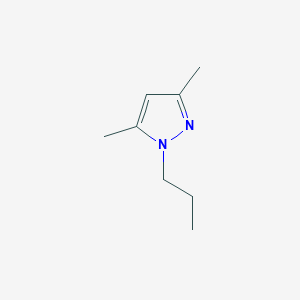
![Bicyclo[2.2.1]heptan-1-amine hydrochloride](/img/structure/B1280537.png)
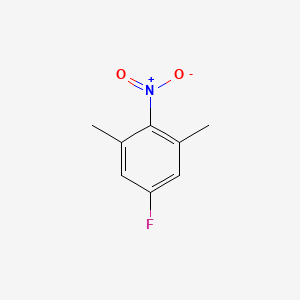
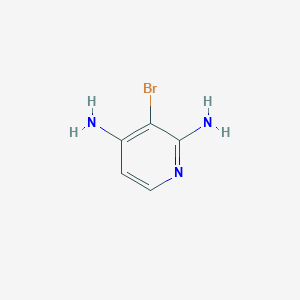
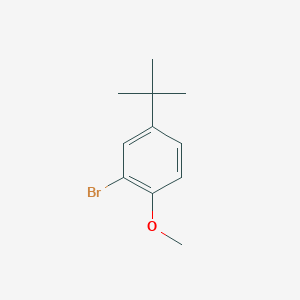
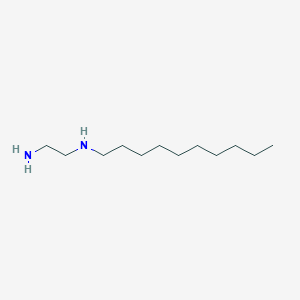

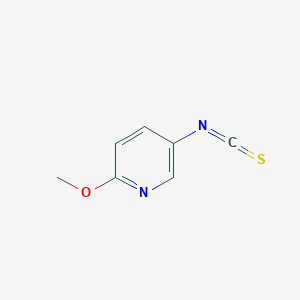
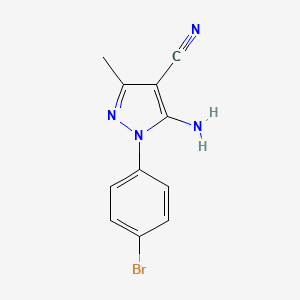
![2-Methyl[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine](/img/structure/B1280574.png)
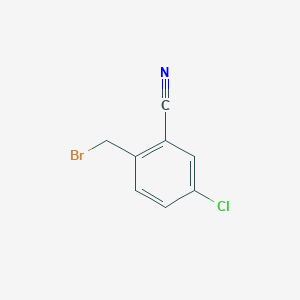
![1-Acetyl-5-chloropyrazolo[3,4-c]pyridine](/img/structure/B1280579.png)


